1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can reduce the production of inflammatory cytokines and chemokines, leading to decreased inflammation. It has also been shown to induce apoptosis (cell death) in cancer cells, leading to decreased tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its potential therapeutic properties in the treatment of chronic pain and inflammation-related disorders and cancer. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine could focus on its potential use in combination with other drugs for the treatment of cancer and chronic pain and inflammation-related disorders. Additionally, further studies could investigate its potential side effects and toxicity in animal models.
Synthesis Methods
The synthesis method of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. The resulting compound is then purified through column chromatography.
Scientific Research Applications
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-19(17(14)4)23-9-11-24(12-10-23)27(25,26)21-16(3)13-15(2)20(22)18(21)5/h6-8,13H,9-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWILBWHIPQQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine |
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